molecular formula C9H10BrNO2 B572057 5-Bromo-3-cyclopropoxy-2-methoxypyridine CAS No. 1243318-48-0

5-Bromo-3-cyclopropoxy-2-methoxypyridine

Cat. No.: B572057
CAS No.: 1243318-48-0
M. Wt: 244.088
InChI Key: DVVKTRQZLYYERN-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropoxy-2-methoxypyridine is a chemical compound with the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol . This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopropoxy group at the 3rd position, and a methoxy group at the 2nd position on a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-cyclopropoxy-2-methoxypyridine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boronic acids or esters as reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is scalable and can be adapted for industrial production, ensuring the availability of the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-cyclopropoxy-2-methoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium catalysts: Used in coupling reactions.

    Boronic acids/esters: Common reagents in Suzuki–Miyaura coupling.

    Oxidizing and reducing agents: Used in redox reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a new carbon–carbon bond formed between the pyridine ring and the boronic acid/ester.

Scientific Research Applications

5-Bromo-3-cyclopropoxy-2-methoxypyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropoxy-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in coupling reactions, the compound acts as a substrate that undergoes transformation in the presence of a catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-cyclopropoxy-2-methoxypyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts.

Properties

IUPAC Name

5-bromo-3-cyclopropyloxy-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-12-9-8(13-7-2-3-7)4-6(10)5-11-9/h4-5,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVVKTRQZLYYERN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Br)OC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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